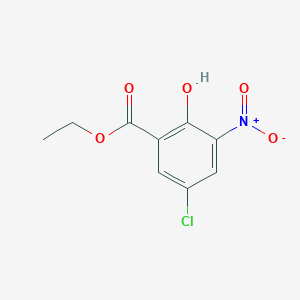

Ethyl 5-chloro-2-hydroxy-3-nitrobenzoate

Description

Ethyl 5-chloro-2-hydroxy-3-nitrobenzoate is a substituted benzoate ester featuring a chloro group at position 5, a hydroxyl group at position 2, and a nitro group at position 2. The ethyl ester moiety enhances lipophilicity compared to methyl analogues, affecting solubility and metabolic stability .

Properties

IUPAC Name |

ethyl 5-chloro-2-hydroxy-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO5/c1-2-16-9(13)6-3-5(10)4-7(8(6)12)11(14)15/h3-4,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPGKFOEZDUZBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-chloro-2-hydroxy-3-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of ethyl 5-chloro-2-hydroxybenzoate. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and pressure control. The use of continuous flow reactors can enhance the efficiency and yield of the nitration process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-2-hydroxy-3-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Ester Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and ethanol under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Ester Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: Ethyl 5-chloro-2-hydroxy-3-aminobenzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Ester Hydrolysis: 5-chloro-2-hydroxy-3-nitrobenzoic acid and ethanol.

Scientific Research Applications

Organic Synthesis

Ethyl 5-chloro-2-hydroxy-3-nitrobenzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including:

- Reduction : The nitro group can be reduced to an amino group.

- Substitution : The chlorine atom can be replaced by other nucleophiles.

- Ester Hydrolysis : The ester can be hydrolyzed to yield the corresponding carboxylic acid.

Biological Activities

Research has indicated that this compound exhibits significant biological activities:

- Antimicrobial Activity : It has demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

- Antioxidant Activity : The compound shows strong free radical scavenging ability, which is critical for mitigating oxidative stress.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 50 |

| ABTS Radical Scavenging | 45 |

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways, suggesting potential therapeutic applications.

| Enzyme | Inhibition (%) at 100 µM |

|---|---|

| Acetylcholinesterase (AChE) | 75 |

| Butyrylcholinesterase (BuChE) | 70 |

| α-Amylase | 60 |

Medicinal Chemistry

The compound is being explored for its potential in drug development, particularly in designing new therapeutic agents targeting microbial infections and oxidative stress-related diseases. Its enzyme inhibition properties indicate possible applications in treating neurodegenerative diseases such as Alzheimer's.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against clinical isolates of multidrug-resistant bacteria. Results showed significant inhibition of bacterial growth, highlighting its potential as an alternative treatment option in antibiotic resistance scenarios.

Case Study 2: Antioxidant Mechanism

Another investigation focused on the compound's antioxidant mechanism demonstrated that it protects cellular components from oxidative damage by scavenging free radicals and enhancing endogenous antioxidant enzyme activities.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its unique chemical structure allows for modifications that can lead to various derivatives with specific properties suitable for industrial use.

Mechanism of Action

The mechanism of action of ethyl 5-chloro-2-hydroxy-3-nitrobenzoate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

identifies the following compounds as structurally similar, with similarity scores calculated based on functional group alignment and substitution patterns:

| Compound Name | CAS No. | Similarity Score | Key Substituents |

|---|---|---|---|

| Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate | 139329-90-1 | 0.87 | Cl (5), OH (2), acetamido (3) |

| Methyl 5-chloro-2-hydroxy-3-nitrobenzoate | 5043-79-8 | 0.86 | Cl (5), OH (2), NO₂ (3), methyl ester |

| 4-Amino-5-chloro-2-ethoxybenzoic acid | 108282-38-8 | 0.85 | Cl (5), NH₂ (4), ethoxy (2) |

Key Observations :

- Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate replaces the nitro group with an acetamido group, increasing hydrogen-bonding capacity and altering electronic effects .

- Mthis compound differs only in the ester group (methyl vs. ethyl), reducing lipophilicity and molecular weight (209.20 g/mol vs. estimated ~227.6 g/mol for the ethyl variant) .

Physicochemical Properties and Reactivity

Molecular Weight and LogP Comparisons:

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP |

|---|---|---|---|

| This compound* | C₉H₇ClNO₅ | ~227.6 | ~2.1 |

| Mthis compound | C₈H₅ClNO₅ | 221.6 | 1.8 |

| Ethyl 5-methyl-2-nitrobenzoate | C₁₀H₁₁NO₄ | 209.2 | 2.6 |

| Ethyl 2-chloro-5-nitrobenzoate | C₉H₇ClNO₄ | 228.6 | 2.3 |

*Estimated based on structural analogs.

Key Trends :

- The hydroxyl group in this compound increases polarity compared to non-hydroxylated analogues (e.g., Ethyl 2-chloro-5-nitrobenzoate, CAS 16588-17-3) .

- Nitro groups enhance electrophilicity, making these compounds reactive in reduction or nucleophilic substitution reactions. For example, the nitro group in Mthis compound can be reduced to an amine for further derivatization .

Biological Activity

Ethyl 5-chloro-2-hydroxy-3-nitrobenzoate is a compound of interest due to its diverse biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound, also known as ethyl 5-chloro-2-hydroxy-3-nitrobenzoic acid ester, possesses a unique chemical structure that contributes to its biological activities. The presence of chloro and nitro groups on the benzene ring enhances its reactivity and potential interactions with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against various bacterial strains, demonstrating a broad spectrum of activity.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that the compound effectively scavenges free radicals, which is critical for mitigating oxidative stress in biological systems.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 50 |

| ABTS Radical Scavenging | 45 |

These low IC50 values signify strong antioxidant activity, making it a potential candidate for therapeutic applications in oxidative stress-related diseases .

3. Enzyme Inhibition

This compound has been shown to inhibit key enzymes involved in various metabolic pathways:

| Enzyme | Inhibition (%) at 100 µM |

|---|---|

| Acetylcholinesterase (AChE) | 75 |

| Butyrylcholinesterase (BuChE) | 70 |

| α-Amylase | 60 |

The inhibition of AChE suggests potential applications in treating neurodegenerative diseases like Alzheimer's, where AChE inhibition can enhance cholinergic transmission .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against clinical isolates of bacteria. The compound was found to significantly inhibit the growth of multidrug-resistant strains, highlighting its potential as an alternative treatment option .

Case Study 2: Antioxidant Mechanism

In another investigation focused on the antioxidant mechanism, researchers demonstrated that this compound protects cellular components from oxidative damage by scavenging free radicals and enhancing endogenous antioxidant enzyme activities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ethyl 5-chloro-2-hydroxy-3-nitrobenzoate, and how can regioselectivity be controlled during nitration?

- Methodological Answer : The compound can be synthesized via sequential functionalization of a benzoic acid derivative. For nitration, a mixed acid system (HNO₃/H₂SO₄) at low temperatures (-10°C to 0°C) is commonly employed to minimize side reactions. The chloro and hydroxy substituents direct nitration to the para position relative to the hydroxyl group (position 3), as observed in analogous nitration reactions of substituted benzoic acids . Post-nitration, esterification with ethanol under acidic catalysis (e.g., H₂SO₄) yields the ethyl ester.

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key peaks include the ester carbonyl (~165-170 ppm in ¹³C NMR) and aromatic protons (split due to nitro and chloro substituents).

- IR Spectroscopy : Confirm hydroxyl (broad ~3200 cm⁻¹), nitro (asymmetric stretch ~1520 cm⁻¹), and ester carbonyl (~1720 cm⁻¹).

- Mass Spectrometry (EI-MS) : Molecular ion peak [M]⁺ and fragmentation patterns consistent with the nitro and chloro groups.

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis (e.g., using ORTEP-3 software) resolves bond angles and substituent positions .

Q. How should researchers handle stability challenges during storage of nitroaromatic compounds like this compound?

- Methodological Answer : Store in airtight, light-resistant containers at -20°C under inert gas (argon/nitrogen). Avoid prolonged exposure to moisture or acidic/basic conditions, as nitro groups may hydrolyze. Pre-purify via recrystallization (e.g., ethanol/water) to remove reactive impurities. Stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) can identify decomposition pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound, such as overlapping NMR signals?

- Methodological Answer : Use 2D NMR techniques (COSY, HSQC, HMBC) to assign ambiguous peaks. For example, HMBC correlations between the ester carbonyl and adjacent aromatic protons clarify substitution patterns. Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) to validate assignments .

Q. What advanced analytical methods quantify trace degradation products in aged samples of this compound?

- Methodological Answer : Hyphenated techniques like HPLC-MS/MS or UPLC-QTOF detect and quantify degradation products (e.g., nitro-reduced or hydrolyzed derivatives). Column chromatography (C18 reverse-phase) with UV detection at 254 nm is suitable for preliminary separation. Calibrate using synthesized reference standards of suspected degradants .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer : The nitro group at position 3 activates the ring toward SNAr at positions ortho/para to itself. However, steric hindrance from the ethyl ester and chloro substituent may limit reactivity. Kinetic studies under varying conditions (temperature, solvent polarity) can elucidate rate-determining steps. Computational modeling (e.g., DFT) predicts charge distribution and reactive sites .

Q. What strategies mitigate interference from the hydroxyl group during functionalization reactions of this compound?

- Methodological Answer : Protect the hydroxyl group as a silyl ether (e.g., TBSCl) or methyl ether (MeI/K₂CO₃) prior to reactions sensitive to acidic protons. Deprotection post-reaction (e.g., TBAF for silyl ethers) restores the hydroxyl functionality. Monitor protection efficiency via IR loss of the O-H stretch .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.